1,2-Dichloro-1,2-difluoroethylene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

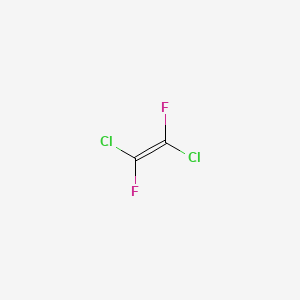

1,2-Dichloro-1,2-difluoroethylene is one of the simplest chlorodifluoroalkenes and is a colorless gas or liquid . It is used as an intermediate or precursor in the production of other industrial chemicals .

Synthesis Analysis

The synthesis of this compound involves the use of fractional melting and fractional distillation . More detailed synthesis methods are not available in the retrieved sources.Molecular Structure Analysis

The molecular formula of this compound is C2Cl2F2 . The molecule consists of two carbon atoms, two chlorine atoms, and two fluorine atoms .Chemical Reactions Analysis

This compound is chemically inert in many situations, but it can react violently with strong reducing agents such as very active metals and active metals. It can also react with strong oxidizing agents or weaker oxidizing agents under extremes of temperature .Physical and Chemical Properties Analysis

This compound has a molar mass of 132.92 g/mol . It is a low-boiling liquid that may also be used as a solvent, but has practical limitations due to its low boiling point .Scientific Research Applications

Efficient Synthesis Methods

An efficient method for synthesizing 1-chloro-2,2-difluoroethylene from 1,2,2-trichloro-1,1-difluoroethane via reductive dechlorination has been developed, providing a pathway for industrial-scale production. This method addresses the recycling problem of 1,2,2-trichloro-1,1-difluoroethane in 2,2-dichloro-1,1,1-trifluoroethane production (Wang, Yang, & Xiang, 2013).

Molecular Structure Analysis

High-level ab initio coupled cluster techniques have determined the equilibrium structures of cis- and trans-1,2-difluoroethylene and 1,1-difluoroethylene. These structures provide insight into the effects of fluorination on ethylene molecules and support the reliability of computational chemistry approaches (Feller, Craig, Groner, & McKean, 2011).

Advanced Organic Synthesis

The development of an efficient method for the palladium-catalyzed synthesis of CF₂-skipped 1,4-diynes showcases the utility of 1,2-dichloro-1,2-difluoroethylene in constructing difluorinated molecules of interest in medicinal chemistry (Guo, Luo, Zeng, & Zhang, 2017).

Interaction with Azoles

The reaction of tetrachloro-1,2-difluoroethane with pyrazole and imidazole sodium salts demonstrates the compound's versatility in organic synthesis, leading to novel N-substituted derivatives and dihetarylethenes (Petko et al., 2011).

Surface Chemistry and Catalysis

Investigations into the surface chemistry of 1,1-difluoroethylene on palladium surfaces have provided insights into potential applications in catalysis. The study highlights the potential of using reflection absorption infrared spectroscopy for in-situ studies of catalytic reactions involving alkenes (Mahapatra et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

1,2-Dichloro-1,2-difluoroethylene is a simple chlorodifluoroalkene . It is used as an intermediate or precursor in the production of other industrial chemicals

Mode of Action

It is known that the compound can react violently with strong reducing agents such as very active metals and active metals . It can also react with strong oxidizing agents or weaker oxidizing agents under extremes of temperature .

Biochemical Pathways

It is used as an intermediate or precursor in the production of other industrial chemicals , suggesting that it may be involved in various chemical reactions and pathways.

Pharmacokinetics

It is known that the compound is a low-boiling liquid , which suggests that it may have high volatility and could be rapidly absorbed and distributed in the body following inhalation.

Result of Action

This compound is regarded as a hazardous chemical. It is toxic by inhalation and causes irritation when it comes into contact with the skin and mucous membranes . High concentrations of the compound can be ignited with ease in the laboratory .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound can react violently with strong reducing agents and oxidizing agents, particularly under extremes of temperature . It is also worth noting that the compound is a low-boiling liquid , suggesting that its volatility and, consequently, its action and efficacy could be influenced by temperature.

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 1,2-Dichloro-1,2-difluoroethylene can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Chloroform (CHCl3)", "Hydrogen fluoride (HF)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Sulfuric acid (H2SO4)", "Sodium chloride (NaCl)", "Calcium chloride (CaCl2)" ], "Reaction": [ "Step 1: Chloroform is reacted with hydrogen fluoride in the presence of sodium hydroxide to form chlorodifluoromethane (CHClF2).", "Step 2: Chlorodifluoromethane is then reacted with sodium bicarbonate to form difluorocarbene (CF2).", "Step 3: Difluorocarbene is reacted with sulfuric acid to form difluoromethylene sulfate (CF2SO4).", "Step 4: Difluoromethylene sulfate is then reacted with sodium chloride to form 1,2-dichloro-1,2-difluoroethane (Cl2CFCH2F).", "Step 5: Finally, 1,2-dichloro-1,2-difluoroethane is dehydrohalogenated using calcium chloride to form 1,2-Dichloro-1,2-difluoroethylene (Cl2C=CF2)." ] } | |

CAS No. |

598-88-9 |

Molecular Formula |

C2Cl2F2 |

Molecular Weight |

132.92 g/mol |

IUPAC Name |

(Z)-1,2-dichloro-1,2-difluoroethene |

InChI |

InChI=1S/C2Cl2F2/c3-1(5)2(4)6/b2-1- |

InChI Key |

UPVJEODAZWTJKZ-UPHRSURJSA-N |

Isomeric SMILES |

C(=C(\F)/Cl)(\F)/Cl |

SMILES |

C(=C(F)Cl)(F)Cl |

Canonical SMILES |

C(=C(F)Cl)(F)Cl |

boiling_point |

21.1 °C |

melting_point |

-130.5 °C |

physical_description |

Dichlorodifluoroethylene is a liquid material, which may cause illness from inhalation. When heated to high temperatures it may decompose and emit toxic fumes. When in contact with water or steam it may produce additional fumes that can cause illness from inhalation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. |

vapor_pressure |

890.43 mmHg |

Origin of Product |

United States |

Q1: What is the molecular formula and weight of 1,2-dichloro-1,2-difluoroethylene?

A1: this compound has the molecular formula C2Cl2F2 and a molecular weight of 132.93 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A: Yes, research has provided infrared and Raman spectral data for both the cis and trans isomers of this compound. []

Q3: How does this compound behave in reactions with low-valent metal complexes?

A: Research shows that this compound reacts with chlorocarbonylbis(methyldiphenylphosphine)iridium to form a stable 1:1 adduct. [] It also reacts with stilbenebis(triphenylphosphine)platinum to form two vinyl complexes, (Ph3P)2Pt[CF(Cl)C(F)Cl] and (Ph3P)2Pt[CF(Cl)C(Cl)F], differing in the stereochemistry of the olefin. [] These reactions are thought to proceed via an ionic intermediate.

Q4: Can this compound participate in cycloaddition reactions?

A: Yes, studies have demonstrated that this compound undergoes both biradical 1,2 and concerted 1,4 cycloaddition with cyclopentadiene. [] Additionally, it reacts with trans-cyclooctene to form cycloaddition products. []

Q5: How does this compound react in the presence of alcohols and gamma radiation?

A: Research indicates that this compound undergoes a gamma radioinduced addition reaction with alcohols. [] This reaction primarily yields 1:1 adducts, with the reactivity of alcohols following the order: (CH3)2CHOH > CH3(CH2)2OH, CH3CH2OH > CH3OH. The addition of alpha-hydroxyalkyl radicals, formed during the reaction, follows the general rule of radical addition to olefins, favoring the less sterically hindered side. []

Q6: What are the applications of this compound in organic synthesis?

A: this compound serves as a starting material for synthesizing perfluorovinylbenzocycloalkenes. [] This synthesis involves reacting polyfluorobenzocycloalkenes with this compound, followed by dechlorination.

Q7: What is known about the photochlorination of this compound?

A: Research has investigated the kinetics and mechanism of the gas phase photochlorination of this compound. []

Q8: How does this compound react with atomic chlorine in the atmosphere?

A: Studies have measured the rate coefficient for the reaction of this compound with atomic chlorine. [] This reaction is significant in atmospheric chemistry as it leads to the formation of oxygenated products like dichlorofluoroacetyl fluoride. []

Q9: Has computational chemistry been used to study this compound?

A: Yes, CBS-QB3 theory has been employed to calculate reaction enthalpies and enthalpy barriers for reactions involving this compound. [] These calculations help understand the reaction mechanisms and rule out unfavorable pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.